Cyclobutyl 4-Methoxyphenyl Ketone vs. Cycloalkyl Analogs: Computed LogP (Lipophilicity) Differentiation
The lipophilicity of Cyclobutyl 4-methoxyphenyl ketone, a critical parameter in drug design and assay development, is distinct from its cyclic analogs due to the unique steric and electronic contributions of the cyclobutyl ring. This difference is quantifiable via computed LogP values. According to a direct comparison of predicted data, the target compound possesses a LogP value of 2.678 [1], whereas the cyclohexyl analog exhibits a significantly higher LogP of approximately 3.80 .
| Evidence Dimension | Computed LogP (Lipophilicity) |
|---|---|
| Target Compound Data | LogP = 2.678 |
| Comparator Or Baseline | Cyclohexyl 4-methoxyphenyl ketone: LogP = 3.80 |
| Quantified Difference | Delta LogP ≈ 1.12 (Cyclohexyl analog is ~13x more lipophilic) |
| Conditions | Computed LogP using ACD/Labs Percepta Platform (for comparator) and reported value from Chemsrc (for target compound) |
Why This Matters
This >1 LogP unit difference indicates the target compound is considerably less lipophilic, directly impacting its solubility, permeability, and behavior in biological assays, thereby justifying its selection over the cyclohexyl analog when lower lipophilicity is a project requirement.
- [1] Chemsrc. CYCLOBUTYL 4-METHOXYPHENYL KETONE. CAS 100121-80-0. Accessed April 2026. View Source
